molecular formula C13H18BrN3OS B12221016 5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12221016
M. Wt: 344.27 g/mol
InChI Key: GDJAYVOJONCFPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a synthetic organic compound that features a brominated pyrimidine ring linked to a piperidine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Formation of Piperidine Intermediate: The piperidine ring is synthesized separately, often starting from commercially available piperidine derivatives.

    Ether Linkage Formation: The brominated pyrimidine and the piperidine intermediate are then coupled through an ether linkage using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiolane ring can be oxidized to sulfoxides or sulfones, and reduced back to thiolane.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Regeneration of the thiolane ring.

    Coupling Reactions: Formation of biaryl or vinyl derivatives.

Scientific Research Applications

5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.

    Protein-Ligand Interactions: It may interact with specific proteins, altering their conformation and activity.

    Polymerization: In materials science, it may participate in polymerization reactions, contributing to the formation of novel materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a piperazine ring instead of a piperidine-thiolane moiety.

    2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): Contains a brominated pyrimidine linked to an indole ring.

    2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide: A more complex structure with multiple heterocycles.

Uniqueness

5-Bromo-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a brominated pyrimidine ring and a piperidine-thiolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18BrN3OS

Molecular Weight

344.27 g/mol

IUPAC Name

5-bromo-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C13H18BrN3OS/c14-10-7-15-13(16-8-10)18-12-1-4-17(5-2-12)11-3-6-19-9-11/h7-8,11-12H,1-6,9H2

InChI Key

GDJAYVOJONCFPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C3CCSC3

Origin of Product

United States

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